Molecular Weight and Physicochemical Profile vs. 4,6-Dimethyl Analog
The target compound is differentiated from its closest commercially available analog, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1448076-61-6), by the absence of two methyl groups on the pyrimidine ring. This structural difference results in a lower molecular weight (290.35 vs. 318.4 g/mol) and is predicted to confer a lower calculated partition coefficient (XLogP3-AA: 1.2) [1]. Based on the well-established correlation, a lower logP and MW suggest the potential for superior aqueous solubility and a more favorable early pharmacokinetic profile compared to the dimethyl analog, making it a preferred starting point for lead optimization programs where physicochemical properties are critical [2].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 290.35 g/mol; XLogP3-AA: 1.2 |
| Comparator Or Baseline | N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (MW: 318.4 g/mol; XLogP3-AA not reported but predicted to be higher). |
| Quantified Difference | MW difference of 28.05 g/mol. Predicted logP advantage based on the absence of two lipophilic methyl groups. |
| Conditions | Computed properties from PubChem (2025 release) and vendor data. |
Why This Matters
A lower molecular weight and logP are strongly correlated with higher solubility and permeability, making this compound a superior choice for fragment-based drug discovery or hit-to-lead campaigns focused on optimizing oral bioavailability.
- [1] PubChem. (2025). Computed Properties for CID 71789969. XLogP3-AA value of 1.2. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
